molecular formula C17H15N5O4 B2676516 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034508-47-7

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2676516
CAS No.: 2034508-47-7
M. Wt: 353.338
InChI Key: FWUHPWWMJITMAZ-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound featuring multiple functional groups, including a pyrrole, oxadiazole, and benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the pyrrole ring: The pyrrole moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a pyrrole boronic acid or stannane.

    Formation of the benzoxazole ring: This can be synthesized by cyclization of an o-aminophenol with a carboxylic acid derivative.

    Final coupling: The oxadiazole and benzoxazole intermediates are then coupled using a suitable linker, such as a bromoacetamide, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the oxadiazole ring, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: m-CPBA, potassium permanganate (KMnO4)

    Reducing agents: LiAlH4, sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols, alcohols

Major Products

    Oxidation: Formation of N-oxide derivatives

    Reduction: Formation of reduced oxadiazole derivatives

    Substitution: Formation of substituted acetamide derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, protein-ligand binding, and cellular uptake mechanisms due to its diverse functional groups.

Medicine

Medically, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide exerts its effects is likely multifaceted. It may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The oxadiazole and benzoxazole rings can participate in hydrogen bonding and π-π stacking interactions, facilitating binding to biological macromolecules. The acetamide moiety may enhance solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
  • **N-(3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)propionamide

Uniqueness

Compared to similar compounds, N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable for applications requiring precise molecular interactions, such as targeted drug design and advanced material synthesis.

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4/c1-21-8-4-6-12(21)16-19-15(26-20-16)9-18-14(23)10-22-11-5-2-3-7-13(11)25-17(22)24/h2-8H,9-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUHPWWMJITMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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